![molecular formula C11H7N3O2S B13175005 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a triazolo-pyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include haloaryl isothiocyanates, sodium hydroxide, and secondary amines. Microwave irradiation is also employed to facilitate reactions under milder conditions .
Major Products
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which exhibit different biological activities .
Applications De Recherche Scientifique
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in different biological pathways . The compound’s ability to bind to these targets disrupts their normal function, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the thiophene ring.
Thiophene-Linked 1,2,4-Triazoles: These compounds have similar antimicrobial and anti-proliferative activities.
Uniqueness
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both the thiophene and triazolo-pyridine moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences .
Propriétés
Formule moléculaire |
C11H7N3O2S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-4-7(9-2-1-3-17-9)5-14-10(8)12-6-13-14/h1-6H,(H,15,16) |
Clé InChI |
ZQITWYVCNSOIAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



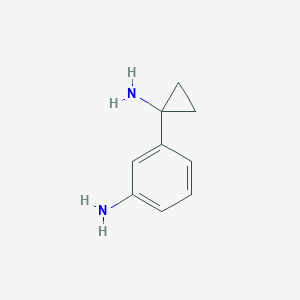
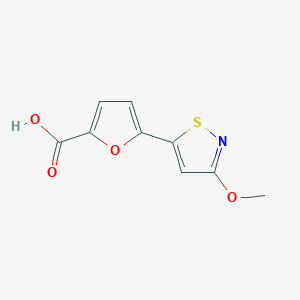
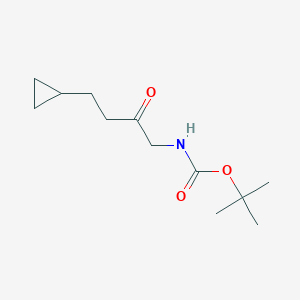
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
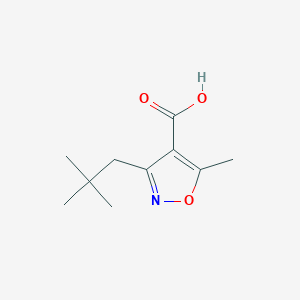
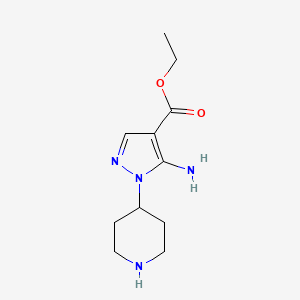
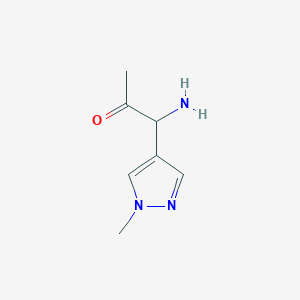
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
